molecular formula C15H13ClN2O3 B2440663 2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide CAS No. 554405-59-3

2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide

Cat. No.: B2440663
CAS No.: 554405-59-3
M. Wt: 304.73
InChI Key: VHRZOMWZXLEUBT-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a nitrophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide typically involves the acylation of 4-methyl-2-nitroaniline with chloroacetyl chloride, followed by the reaction with phenylacetic acid. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This involves using readily available raw materials and optimizing reaction conditions to minimize by-products and waste. The industrial process may also include steps for purification, such as recrystallization or chromatography, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The phenylacetamide moiety may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide is unique due to the presence of both a nitrophenyl and a phenylacetamide moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-7-8-12(13(9-10)18(20)21)17-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRZOMWZXLEUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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